Chlorobutanol

説明

This compound, or chlorbutol, is an alcohol-based preservative with no surfactant activity. It also elicits sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties. Similar in nature to chloral hydrate, it is formed by the simple nucleophilic addition of chloroform and acetone. As a long-term stabilizer of multi-ingredient preparations, this compound is normally used at a concentration of 0.5%. At this concentration, it also conserves its antimicrobial activity. Due to the long terminal half-life of 37 days, the use of this compound as a sedative is limited because of the considerable accumulation which will occur following multiple dosing. This compound is a common detergent preservative in eye drops and other ophthalmic therapeutic formulations.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for nausea.

A colorless to white crystalline compound with a camphoraceous odor and taste. It is a widely used preservative in various pharmaceutical solutions, especially injectables. Also, it is an active ingredient in certain oral sedatives and topical anesthetics.

See also: this compound Hemihydrate (active moiety of).

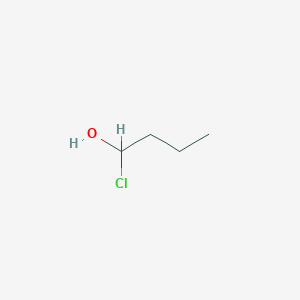

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trichloro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASVXMJTNOKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041217 | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.83 [mmHg] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |

CAS No. |

57-15-8, 6001-64-5, 1320-66-7 | |

| Record name | Chlorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobutanol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorobutanol hemihydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and known mechanisms of action of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol. This compound, existing in both anhydrous and hemihydrate forms, is utilized as a preservative in pharmaceutical formulations, particularly in injectable and ophthalmic preparations, owing to its bacteriostatic and fungistatic properties.[1][2] It also exhibits sedative, hypnotic, and weak local anesthetic effects.[3]

Chemical and Physical Properties

1,1,1-Trichloro-2-methyl-2-propanol is a white, crystalline solid with a characteristic camphor-like odor.[2][4] It is a volatile compound that can sublime readily.[5] The quantitative physical and chemical properties are summarized in the tables below. It is important to distinguish between the anhydrous form (CAS 57-15-8) and the hemihydrate form (CAS 6001-64-5), as their physical properties, such as melting point, differ.

Table 1: Physical and Chemical Properties

| Property | Value (Anhydrous) | Value (Hemihydrate) | Citations |

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol | 1,1,1-Trichloro-2-methylpropan-2-ol hemihydrate | [4] |

| Synonyms | This compound, Chloretone, Acetone chloroform | This compound hemihydrate | [5][6] |

| Molecular Formula | C₄H₇Cl₃O | C₄H₇Cl₃O · 0.5H₂O | [6][7] |

| Molecular Weight | 177.46 g/mol | 186.47 g/mol | [6][7] |

| Appearance | White, volatile solid | White, crystalline powder | [2][4] |

| Odor | Camphor-like | Camphor-like | [2][4] |

| Melting Point | 95–99 °C | 75–79 °C | [4][6] |

| Boiling Point | 167 °C (with some decomposition) | 173–175 °C | [4][5] |

| Flash Point | 100 °C (closed cup) | 100 °C (closed cup) | [8] |

| logP (Octanol/Water) | 2.03 | Not Available | [9] |

Table 2: Solubility Data

| Solvent | Solubility | Citations |

| Water (cold) | Slightly soluble (1 g in 125 mL) | [2] |

| Water (hot) | More soluble | [2] |

| Ethanol | Freely soluble (1 g in 1 mL) | [2] |

| Glycerol | Soluble (1 g in 10 mL) | [10] |

| Acetone | Soluble | [4] |

| Chloroform | Soluble | [10] |

| Ether | Soluble | [10] |

| Volatile Oils | Soluble | [10] |

| DMSO | 35 mg/mL | [11] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,1,1-trichloro-2-methyl-2-propanol is relatively simple due to the molecule's symmetry.

-

Expected Signals:

-

A sharp singlet corresponding to the six equivalent protons of the two methyl (-CH₃) groups.

-

A broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

A representative spectrum for the hemihydrate form is available from various databases.[12]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

-

Expected Characteristic Absorptions:

-

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in an alcohol.

-

C-H Stretch: Sharp, medium-to-strong bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl groups.

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ corresponding to the stretching of the tertiary alcohol C-O bond.

-

C-Cl Stretch: Strong bands typically found in the fingerprint region, often between 600-800 cm⁻¹, resulting from the trichloromethyl group.

-

Reference spectra are available for viewing in chemical databases.

Experimental Protocols

Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol

This compound is synthesized via a base-catalyzed nucleophilic addition of chloroform to acetone.[2]

Principle: The reaction is driven by a strong base, such as potassium hydroxide, which deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻). This nucleophile then attacks the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide yields the final product.

Materials:

-

Acetone (reagent grade)

-

Chloroform (reagent grade)

-

Potassium hydroxide (KOH)

-

Ethanol (for preparing alcoholic KOH)

-

Round bottom flask or conical flask

-

Cooling bath (ice-water)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator or water bath for solvent removal

Procedure:

-

In a dry flask, combine 5 mL of acetone and 2 mL of chloroform.

-

Cool the mixture in an ice-water bath to control the exothermic reaction.

-

Prepare an alcoholic KOH solution by dissolving 0.35 g of KOH in a minimal amount of ethanol (approximately 5 mL).

-

Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture while stirring. A white precipitate of potassium chloride (KCl) will form.

-

Allow the reaction to proceed for approximately 30 minutes with continued cooling and stirring.

-

Remove the KCl precipitate by vacuum filtration, washing the solid twice with small portions of cold acetone.

-

Combine the filtrate and washings. Remove the solvent (acetone and any remaining ethanol/chloroform) using a rotary evaporator or by gentle heating on a water bath.

-

The crude product is obtained as a solid. It can be purified by recrystallization from a minimal amount of a hot ethanol/water mixture.[2]

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Spatula

-

Mortar and pestle (if crystals are large)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is sufficient.

-

Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown or to establish an approximate range, heat the sample rapidly (~10-20 °C/min).

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Perform a precise determination using a fresh sample, heating slowly at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

Determination of Solubility

A systematic approach is used to determine the solubility profile of the compound.

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), ethanol, diethyl ether.

-

pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves. Test the pH of the aqueous solution with litmus or pH paper.

-

Acid/Base Solubility (if water-insoluble):

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Shake and observe for dissolution, which would indicate an acidic functional group.

-

5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Shake and observe for dissolution, which would indicate a basic functional group (e.g., an amine).

-

-

Organic Solvent Solubility: Repeat step 1 using organic solvents such as ethanol and diethyl ether to determine solubility in polar and non-polar organic media. Record observations as freely soluble, soluble, slightly soluble, or insoluble.

References

- 1. This compound(57-15-8) 1H NMR [m.chemicalbook.com]

- 2. 4-Chloro-1-butanol [webbook.nist.gov]

- 3. docbrown.info [docbrown.info]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Chloro-1-butanol, 85%, balance THF and HCl 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE(6001-64-5) 1H NMR [m.chemicalbook.com]

- 9. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE(6001-64-5) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Antibacterial and Antifungal Spectrum of Chlorobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-established preservative utilized across the pharmaceutical and cosmetic industries for its bacteriostatic and fungistatic properties.[1][2][3] As a tertiary alcohol, its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis.[4][5] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and testing workflows.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, including yeasts and molds.[1][6] Its efficacy is typically observed at a concentration of 0.5%, a level at which it provides long-term stability to multi-ingredient formulations.[4][7][8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against a range of bacteria and fungi.

Table 1: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentrations)

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 1250 | [9][10] |

| Staphylococcus albus | Gram-positive | - | [1] |

| Gram-positive bacteria (typical) | Gram-positive | 650 | [1] |

| Escherichia coli | Gram-negative | 1250 | [9][10] |

| Pseudomonas aeruginosa | Gram-negative | 1250 | [1][9][10] |

| Gram-negative bacteria (typical) | Gram-negative | 1000 | [1] |

Table 2: Antifungal Spectrum of this compound (Minimum Inhibitory Concentrations)

| Fungal Species | Type | MIC (µg/mL) | Reference |

| Candida albicans | Yeast | 2500 | [1][9][10] |

| Yeasts (typical) | Yeast | 2500 | [1] |

| Aspergillus niger | Mold | 2500 | [9][10] |

| Fungi (typical) | Mold | 5000 | [1] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is adapted from a study on synthesized this compound.[10]

1. Preparation of this compound Stock Solution and Dilutions:

-

Prepare a stock solution of this compound at a concentration of 5000 µg/mL (0.5%) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of concentrations (e.g., 5000 µg/mL down to 312.5 µg/mL).[10]

2. Preparation of Microbial Inoculum:

-

From a fresh 18-24 hour culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared microbial suspension.

-

Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeast).

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method (Qualitative Assessment)

This method provides a qualitative assessment of the antimicrobial activity.

1. Preparation of Inoculum and Agar Plates:

-

Prepare a microbial inoculum as described for the broth microdilution method.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Allow the plate to dry for a few minutes.

2. Application of this compound Disks:

-

Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound solution (e.g., 0.5%).

-

Aseptically place the disks onto the surface of the inoculated agar plate.

3. Incubation and Interpretation:

-

Invert the plates and incubate under the same conditions as the broth microdilution method.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone diameter indicates greater susceptibility of the microorganism to this compound.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.

Conclusion

This compound remains a valuable preservative with a well-documented, broad-spectrum antimicrobial activity. Its effectiveness against a variety of bacteria and fungi makes it a reliable choice for ensuring the stability and safety of pharmaceutical and cosmetic formulations. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and formulation science, enabling a deeper understanding and application of this compound's antimicrobial properties. Further research into its activity against a wider range of clinical and industrial isolates would continue to enhance its utility and application.

References

- 1. phexcom.com [phexcom.com]

- 2. nbinno.com [nbinno.com]

- 3. athenstaedt.de [athenstaedt.de]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. [PDF] Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of this compound | Semantic Scholar [semanticscholar.org]

- 10. zenodo.org [zenodo.org]

An In-Depth Technical Guide to the Physical Properties of Chlorobutanol: Melting and Boiling Points

For researchers, scientists, and professionals engaged in drug development and formulation, a precise understanding of the physicochemical properties of excipients like chlorobutanol is paramount. This technical guide provides a detailed overview of the melting and boiling points of this compound, supported by a summary of reported values and a general experimental protocol for their determination.

Core Physical Properties of this compound

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a versatile pharmaceutical preservative, sedative, and weak local anesthetic.[1] It is a white, crystalline solid with a characteristic camphor-like odor.[1][2] A key characteristic of this compound is its ability to exist in both anhydrous and hemihydrate forms, which significantly influences its melting point.[3] The compound is also noted for its volatility and tendency to sublime readily.[2][3]

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various scientific literature and databases. The data is summarized in the table below for ease of comparison. The variation in melting points can be attributed to the presence of water, leading to the formation of the hemihydrate.

| Physical Property | Form | Reported Value (°C) | Reported Value (°F) | Reported Value (K) |

| Melting Point | Anhydrous | 95-99 | 203-210 | 368-372 |

| Anhydrous | 95-97 | - | - | |

| Anhydrous | 97 | - | - | |

| Hemihydrate | 76-78 | - | - | |

| Hemihydrate | ~78 | - | - | |

| Hemihydrate | 78 | - | - | |

| Boiling Point | - | 167 | 333 | 440 |

| - | 173 | - | - |

Data compiled from multiple sources.[1][2][3][4][][6][7][8]

Experimental Protocols for Determination of Melting Point

While specific, detailed experimental protocols for this compound were not extensively available in the reviewed literature, a general and widely accepted method for determining the melting point of a crystalline solid is the capillary tube method. This method is a standard procedure in organic chemistry and pharmacopeial analysis.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point. For a pure substance, this transition from solid to liquid occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, BÜCHI Melting Point B-545, or similar)[9]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow and steady rate of 1-2°C per minute.

-

The sample is observed closely through the magnifying lens of the apparatus.

-

-

Melting Point Range Determination:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

-

Mixed Melting Point for Purity Assessment: To confirm the identity and purity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[10] This involves mixing the unknown sample with a pure standard of this compound (in a 1:1 ratio) and determining the melting point of the mixture.[10] If the melting point of the mixture is sharp and close to the literature value of pure this compound, it confirms the identity and purity of the unknown sample.[10] A depression and broadening of the melting point range would indicate an impure sample.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point of a solid compound using the capillary method.

Workflow for Melting Point Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. phexcom.com [phexcom.com]

- 4. 57-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tpcj.org [tpcj.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

The Sedative and Hypnotic Mechanisms of Chlorobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobutanol, a chlorinated tertiary alcohol, has a history of use as a preservative, sedative, and hypnotic agent. While its clinical application as a sedative-hypnotic has diminished due to a long half-life and potential for accumulation, its pharmacological mechanisms remain a subject of scientific interest. This technical guide provides an in-depth exploration of the molecular pathways underlying the sedative and hypnotic effects of this compound, with a focus on its established action on voltage-gated sodium channels and its putative role in the modulation of GABA-A receptors. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound's sedative and hypnotic properties are primarily attributed to its interaction with key ion channels in the central nervous system. The current body of evidence points to a dual mechanism involving the inhibition of neuronal excitability through the blockade of voltage-gated sodium channels and a hypothesized potentiation of inhibitory neurotransmission via GABA-A receptors.

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism for this compound's effects on neuronal activity is its inhibition of brain-type voltage-gated sodium channels (Nav1.2). These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, this compound reduces neuronal excitability, leading to a dampening of overall neural activity, which manifests as sedation and hypnosis.

dot

Putative Modulation of GABA-A Receptors

This compound shares structural similarities with chloral hydrate, a well-known sedative-hypnotic that positively modulates GABA-A receptors. It is therefore hypothesized that this compound may also enhance the activity of these receptors. GABA-A receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. As a positive allosteric modulator, this compound would bind to a site on the GABA-A receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA or the efficacy of GABA-induced channel opening. This would potentiate the inhibitory effects of GABA, contributing to the sedative and hypnotic state. However, direct experimental evidence for this compound's interaction with GABA-A receptors is currently limited.

dot

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its known molecular target.

| Parameter | Value | Channel/Receptor | Experimental System |

| IC50 (Resting State) | 3.91 ± 0.31 mM | Nav1.2 | Xenopus oocytes |

| IC50 (Inactivated State) | 4.13 ± 0.63 mM | Nav1.2 | Xenopus oocytes |

Data from a study on mammalian Nav1.2 voltage-gated sodium channels expressed in Xenopus oocytes.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis

This protocol is a standard method for studying the effects of compounds on ion channels expressed in Xenopus oocytes.

Objective: To measure the effect of this compound on the currents mediated by voltage-gated sodium channels (e.g., Nav1.2).

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the alpha subunit of the desired sodium channel (e.g., mammalian Nav1.2).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

The oocyte is voltage-clamped at a holding potential of -80 mV.

-

The chamber is perfused with a standard bathing solution (e.g., ND96).

-

Inward sodium currents are elicited by a standard depolarization protocol.

-

-

Drug Application:

-

A baseline recording of the sodium current is established.

-

The bathing solution is switched to one containing a known concentration of this compound (ranging from 0.03 to 10 mM).

-

The effect of this compound on the sodium current is recorded.

-

A washout period with the standard bathing solution is performed to assess the reversibility of the effect.

-

-

Data Analysis: The peak inward sodium currents in the presence and absence of this compound are measured and compared. Concentration-response curves are generated to determine the IC50 value.

dot

Assessment of Sedative and Hypnotic Effects in Animal Models

Standard behavioral tests in rodents are used to quantify the sedative and hypnotic properties of a compound.

Objective: To assess the sedative effect of this compound by measuring the reduction in spontaneous movement.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Procedure:

-

Animals are administered this compound or a vehicle control (intraperitoneally or orally).

-

Immediately after administration, each mouse is placed in the center of the open-field arena.

-

Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis: The locomotor activity of the this compound-treated group is compared to the control group. A significant decrease in activity indicates a sedative effect.

Objective: To determine the hypnotic effect of this compound by measuring the inability of an animal to right itself.

Methodology:

-

Animal Preparation: Mice are administered a hypnotic dose of this compound.

-

Procedure:

-

At regular intervals after drug administration, the mouse is placed on its back.

-

The time taken for the mouse to right itself onto all four paws is recorded.

-

The loss of the righting reflex is defined as the inability to self-right within a specified time (e.g., 30-60 seconds).

-

The duration of the loss of righting reflex is measured as the time from the loss to the spontaneous recovery of the reflex.

-

-

Data Analysis: The dose of this compound required to induce LORR in 50% of the animals (HD50) and the duration of LORR are determined.

dot

Conclusion and Future Directions

The sedative and hypnotic effects of this compound are demonstrably linked to its inhibition of voltage-gated sodium channels, a mechanism that effectively reduces neuronal excitability. While a role for GABA-A receptor modulation is plausible given its structural similarity to other sedative-hypnotics, this remains a hypothesis that warrants direct experimental investigation.

Future research should focus on:

-

Directly assessing the interaction of this compound with various GABA-A receptor subunit combinations using electrophysiological techniques such as patch-clamp or two-electrode voltage clamp.

-

Conducting radioligand binding assays to determine the binding affinity of this compound to GABA-A receptors and voltage-gated sodium channels.

-

Performing in vivo microdialysis studies to investigate the effect of this compound on GABA and glutamate levels in specific brain regions associated with sedation and sleep.

A more complete understanding of this compound's molecular targets and mechanisms of action will not only clarify the pharmacology of this historical compound but also contribute to the broader knowledge of sedative-hypnotic drug design and development.

Unraveling the Modest Anesthetic Properties of Chlorobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol, a tertiary alcohol with the chemical formula C₄H₇Cl₃O, has a long history of use as a preservative in pharmaceutical preparations owing to its bacteriostatic and fungistatic properties.[1][2] Beyond its preservative function, this compound exhibits sedative-hypnotic and weak local anesthetic effects.[1][2] This in-depth technical guide explores the core mechanisms underlying this compound's local anesthetic action, or more accurately, its characterization as a weak local anesthetic. By examining its interaction with key ion channels and comparing its potency to established local anesthetics, this guide provides a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Channels

The primary mechanism underpinning local anesthesia is the blockade of voltage-gated sodium channels (VGSCs) in nerve membranes. This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and the sensation of pain. This compound's anesthetic properties are indeed attributed to its ability to inhibit these channels. However, its interaction with VGSCs and other relevant ion channels reveals key differences that explain its limited potency compared to classical local anesthetics like lidocaine.

Voltage-Gated Sodium Channel (VGSC) Inhibition

This compound has been demonstrated to inhibit brain-type (NaV1.2) voltage-gated sodium channels.[3] This inhibition is concentration-dependent and reversible.[3] A critical distinction in its mechanism compared to traditional local anesthetics is the lack of significant use-dependent or state-dependent block.[3]

Use-dependence refers to the phenomenon where the blocking effect of a drug increases with the frequency of nerve stimulation. State-dependence implies that the drug has a higher affinity for certain conformational states of the sodium channel (e.g., open or inactivated) over the resting state. Potent local anesthetics like lidocaine exhibit strong use- and state-dependency, allowing them to selectively target rapidly firing neurons, such as those transmitting pain signals.[4] The absence of this characteristic with this compound suggests a less sophisticated interaction with the sodium channel, contributing to its weaker anesthetic profile.[3]

Role of GABA-A Receptor Modulation

In addition to its effects on sodium channels, this compound, like many general anesthetics, potentiates the function of GABA-A receptors.[5] GABA-A receptors are ligand-gated ion channels that, upon activation by the neurotransmitter gamma-aminobutyric acid (GABA), conduct chloride ions into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult to reach the threshold for an action potential and thus producing an inhibitory effect.

While the potentiation of GABA-A receptors is a primary mechanism for the sedative and hypnotic effects of this compound, its direct contribution to its local anesthetic properties is less clear.[5] It is plausible that by hyperpolarizing the neuronal membrane, GABA-A receptor modulation could raise the threshold for action potential generation, synergizing with the direct block of sodium channels. However, the primary locus of local anesthesia is the prevention of nerve impulse propagation along the axon, a process dominated by voltage-gated sodium channels.

Quantitative Analysis of Anesthetic Potency

The potency of a local anesthetic is typically quantified by its half-maximal inhibitory concentration (IC50) for blocking sodium channels. A lower IC50 value indicates a higher potency.

| Compound | Target | IC50 (Tonic Block) | Reference |

| This compound | NaV1.2 (Resting/Inactivated) | 3.91 ± 0.31 mM / 4.13 ± 0.63 mM | [3] |

| Lidocaine | TTX-r Na+ channels (DRG neurons) | 210 µM | [4] |

| Lidocaine | TTX-s Na+ channels (DRG neurons) | 42 µM | [4] |

| Bupivacaine | TTX-r Na+ channels (DRG neurons) | 32 µM | [4] |

| Bupivacaine | TTX-s Na+ channels (DRG neurons) | 13 µM | [4] |

As the data clearly indicates, the IC50 of this compound for sodium channel inhibition is in the millimolar (mM) range, whereas potent local anesthetics like lidocaine and bupivacaine have IC50 values in the micromolar (µM) range. This represents a significantly lower potency for this compound, substantiating its classification as a "weak" local anesthetic.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Assessing Sodium Channel Inhibition

This in vitro technique is instrumental in studying the effects of compounds on ion channels expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific voltage-gated sodium channel subunit of interest (e.g., NaV1.2).[3]

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control bath solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to elicit inward sodium currents.

-

-

Drug Application: The oocyte is perfused with a solution containing a known concentration of this compound.

-

Data Acquisition: Sodium currents are recorded before and after drug application to determine the extent of inhibition.

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 value.

In Vivo Assessment of Local Anesthetic Activity: Sciatic Nerve Block in Rats

This animal model provides an in vivo measure of the efficacy and duration of local anesthetic action.

Methodology:

-

Animal Preparation: Sprague-Dawley rats are anesthetized.

-

Injection: A specific volume and concentration of the local anesthetic solution (e.g., this compound, lidocaine) is injected in close proximity to the sciatic nerve.[6]

-

Assessment of Blockade:

-

Motor Block: The ability of the rat to use the injected limb is observed.

-

Sensory Block: A noxious stimulus (e.g., pinching the metatarsals) is applied to the paw of the injected limb, and the withdrawal reflex or vocalization is monitored.[6]

-

-

Time Course: The onset and duration of the block are recorded.

-

Dose-Response: Different concentrations of the anesthetic are tested to determine the median effective dose (ED50).

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isaponline.org [isaponline.org]

- 4. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Chlorobutanol Hemihydrate and Anhydrous Chlorobutanol for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobutanol, a widely utilized preservative in the pharmaceutical industry, exists in two primary solid-state forms: this compound hemihydrate and anhydrous this compound. The presence or absence of water of hydration significantly influences their physicochemical properties, stability, and handling characteristics, which are critical considerations in formulation development. This technical guide provides an in-depth comparison of these two forms, detailing their structural and functional differences. It includes a summary of their quantitative properties, outlines key experimental protocols for their characterization, and presents visual workflows to aid in their analysis and differentiation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of pharmaceutical products containing this compound.

Introduction

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a versatile excipient valued for its bacteriostatic and fungistatic properties.[1][2] It is commonly employed as a preservative in a variety of pharmaceutical formulations, including ophthalmic solutions, injectables, and topical preparations.[3][4] The existence of both a hemihydrate and an anhydrous form necessitates a thorough understanding of their distinct characteristics to ensure optimal formulation performance, stability, and regulatory compliance. The hemihydrate form incorporates one molecule of water for every two molecules of this compound, while the anhydrous form is devoid of this water of hydration.[4] This fundamental difference gives rise to variations in their physical and chemical behaviors.

Physicochemical Properties

The key physicochemical differences between this compound hemihydrate and anhydrous this compound are summarized in the tables below. These differences are crucial for selecting the appropriate form for a specific pharmaceutical application.

Table 1: General and Physical Properties

| Property | This compound Hemihydrate | Anhydrous this compound | Reference(s) |

| Chemical Formula | C₄H₇Cl₃O · ½H₂O | C₄H₇Cl₃O | [4] |

| Molecular Weight | 186.47 g/mol | 177.46 g/mol | [4] |

| Appearance | Colorless or white crystals or a white crystalline powder with a characteristic camphoraceous odor. Readily sublimes. | Colorless or white crystals or a white crystalline powder with a characteristic camphoraceous odor. Readily sublimes. | [4] |

| Melting Point | Approximately 76-78 °C | Approximately 95-97 °C | [1] |

| Water Content | 4.5% to 5.5% | Not more than 1.0% | [5] |

| Hygroscopicity | Stable | Hygroscopic | [4] |

Table 2: Solubility Profile

| Solvent | Solubility (Both Forms) | Reference(s) |

| Water | Slightly soluble (1 in 125) | [4] |

| Alcohol | Soluble (1 in 1) | [4] |

| Glycerin | Soluble (1 in 10) | [4] |

| Chloroform | Freely soluble | [4] |

| Ether | Very soluble | [4] |

| Volatile Oils | Freely soluble | [4] |

Table 3: Stability and Storage

| Parameter | This compound Hemihydrate | Anhydrous this compound | Reference(s) |

| Stability | Stable for 5 years under ICH conditions. | Stable for 3 years under ICH conditions. The anhydrous grade is hygroscopic and should be protected from air. | [4] |

| Storage | Preserve in tight containers. | Preserve in tight containers, protected from moisture. | [5] |

Experimental Protocols for Characterization and Differentiation

The differentiation and characterization of this compound hemihydrate and its anhydrous form are essential for quality control and formulation development. The following experimental techniques are key in this process.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is a powerful tool to distinguish between the hydrated and anhydrous forms by observing their behavior upon heating.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and desolvation. TGA measures the change in mass of a sample as a function of temperature, quantifying the loss of volatiles like water.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. For TGA, a larger sample size of 5-10 mg may be used.

-

Place the pan in the instrument's furnace.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

For DSC, an endothermic event corresponding to the melting point will be observed. The hemihydrate will show a lower melting point (around 78 °C) compared to the anhydrous form (around 97 °C).[1] The hemihydrate may also show a broad endotherm prior to melting, associated with the loss of water.

-

For TGA, the hemihydrate will exhibit a weight loss of approximately 4.8% (corresponding to the theoretical water content) at a temperature below its melting point. The anhydrous form will show no significant weight loss until its sublimation or decomposition temperature.

-

-

Data Interpretation: A distinct weight loss in the TGA thermogram corresponding to the water of hydration is a clear indicator of the hemihydrate form. The melting point observed in the DSC thermogram further confirms the identity of the specific form.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy can differentiate the two forms based on the presence of water molecules and its influence on the crystal lattice.

-

Principle: FTIR and Raman spectroscopy probe the vibrational modes of molecules. The presence of water in the hemihydrate will result in characteristic O-H stretching and bending vibrations that are absent in the anhydrous form.

-

Methodology:

-

Prepare the sample for analysis. For FTIR, this may involve creating a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample can often be analyzed directly in a glass vial.

-

Acquire the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹ for FTIR).

-

Data Interpretation: The FTIR spectrum of the hemihydrate will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of water. This band will be absent or significantly reduced in the spectrum of the anhydrous form. Other spectral regions may also show subtle differences due to variations in crystal packing.

-

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the solid-state form of a crystalline material.

-

Principle: XRPD provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. The hemihydrate and anhydrous forms will have different crystal structures and therefore produce distinct diffraction patterns.

-

Methodology:

-

A small amount of the powdered sample is gently packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Interpretation: The resulting diffractograms will show a series of peaks at specific 2θ angles. The peak positions and their relative intensities are unique to each crystalline form, allowing for unambiguous identification.

Karl Fischer Titration for Water Content Determination

This is the standard method for accurately quantifying the water content.

-

Principle: Karl Fischer titration is a coulometric or volumetric method that is highly specific for water. The reagent reacts stoichiometrically with water.

-

Methodology:

-

The Karl Fischer titrator is prepared with the appropriate reagents.

-

A known weight of the this compound sample is introduced into the titration cell.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

-

Data Interpretation: The amount of reagent consumed is directly proportional to the amount of water in the sample. The hemihydrate will have a water content of approximately 4.5-5.5%, while the anhydrous form will have a much lower water content (≤ 1.0%).[5]

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for the analysis and differentiation of this compound forms.

Caption: Conceptual pathway of this compound's antimicrobial action.

Applications in Pharmaceutical Formulations

Both forms of this compound are used as preservatives at a typical concentration of 0.5%.[4] The choice between the hemihydrate and anhydrous form depends on the specific requirements of the formulation.

-

Anhydrous this compound: This form is particularly useful in non-aqueous formulations where the absence of water is critical to prevent degradation of water-sensitive active pharmaceutical ingredients (APIs).[4] Its hygroscopic nature, however, requires careful handling and storage to prevent conversion to the hydrated form.

-

This compound Hemihydrate: This is the more commonly used form in aqueous formulations such as eye drops and injections. It is more stable with respect to humidity and is generally easier to handle.

Conclusion

A thorough understanding of the differences between this compound hemihydrate and anhydrous this compound is paramount for the development of stable, safe, and effective pharmaceutical products. The choice of the solid form has significant implications for manufacturing, storage, and product performance. The analytical techniques outlined in this guide provide a robust framework for the identification, characterization, and quality control of these essential pharmaceutical excipients. By applying these methods, researchers and formulation scientists can make informed decisions to ensure the quality and consistency of their products.

References

The Genesis of a Pharmaceutical Workhorse: A Technical Guide to the 1881 Synthesis of Chlorobutanol

A deep dive into the original synthesis of chlorobutanol, as pioneered by Conrad Willgerodt in 1881, this technical guide offers researchers, scientists, and drug development professionals a meticulously researched look into the historical context and experimental protocol of this foundational discovery. This document provides a detailed methodology based on Willgerodt's seminal work, alongside quantitative data and visualizations to fully elucidate the process.

This compound (1,1,1-trichloro-2-methyl-2-propanol) was first synthesized in 1881 by the German chemist Conrad Willgerodt. His discovery, published in the "Berichte der deutschen chemischen Gesellschaft," detailed a novel reaction between chloroform and acetone in the presence of a strong base. This synthesis marked the advent of a compound that would later find widespread use as a preservative in pharmaceutical formulations, owing to its antibacterial and antifungal properties.

The Core Reaction: A Base-Catalyzed Nucleophilic Addition

The synthesis of this compound is a classic example of a nucleophilic addition reaction. The reaction is initiated by the deprotonation of chloroform by a strong base, such as potassium hydroxide, to form the trichloromethanide anion (:CCl3-). This highly reactive carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated, yielding this compound.

Historical Experimental Protocol: Willgerodt's 1881 Method

Based on a careful review of Willgerodt's 1881 publication, "Ueber die Einwirkung ätzender Alkalien auf halogenirte Verbindungen in Acetonlösungen" (On the action of caustic alkalies on halogenated compounds in acetone solutions), the following experimental protocol has been reconstructed. It is important to note that the equipment and purity of reagents in 1881 were not as standardized as they are today.

Reactants and Quantities:

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles | Molar Ratio |

| Acetone | C3H6O | 58.08 | 100 g | ~1.72 | 5 |

| Chloroform | CHCl3 | 119.38 | 40 g | ~0.335 | 1 |

| Potassium Hydroxide | KOH | 56.11 | 7 g | ~0.125 | 0.37 |

Procedure:

-

Reaction Setup: A mixture of 100 grams of acetone and 40 grams of chloroform was prepared in a suitable reaction vessel.

-

Base Addition: A solution of 7 grams of potassium hydroxide dissolved in a minimal amount of alcohol was slowly added to the acetone-chloroform mixture over a period of approximately 15 minutes. Willgerodt's original paper does not specify the type of alcohol used, but ethanol was a common solvent in that era.

-

Reaction Conditions: The reaction was conducted at or near room temperature. The original text notes that external cooling was generally not necessary, suggesting the reaction is not violently exothermic under these conditions. The duration of the reaction is not explicitly stated but was likely monitored by the cessation of any observable changes.

-

Work-up and Purification: Details on the work-up and purification are sparse in the original publication. However, modern interpretations and subsequent developments of this synthesis involve the following steps:

-

Filtration to remove the precipitated potassium chloride.

-

Distillation to remove excess acetone.

-

The remaining crude this compound was then likely purified by recrystallization. While the specific solvent is not mentioned in the 1881 paper, later procedures recommend a mixture of ethanol and water.

-

Visualizing the Synthesis

To better understand the workflow and the chemical transformation, the following diagrams have been generated using the DOT language.

Quantitative Data and Observations

Quantitative data from the 1881 publication is limited. The primary focus of Willgerodt's paper was the descriptive chemistry of the reaction. The yield of this compound was not explicitly stated. However, the provided reactant quantities allow for a theoretical yield calculation.

| Parameter | Value |

| Limiting Reactant | Chloroform (~0.335 moles) |

| Theoretical Yield | ~59.5 g |

| Physical Appearance | White, crystalline solid |

| Odor | Camphor-like |

It is worth noting that modern, optimized procedures for this synthesis report yields in the range of 65-75%. The actual yield obtained by Willgerodt was likely lower due to the less refined techniques and equipment of the time.

Conclusion

Conrad Willgerodt's 1881 synthesis of this compound stands as a significant, yet elegantly simple, achievement in organic chemistry. The reaction of acetone and chloroform in the presence of a base provided a straightforward route to a molecule that would prove to be of considerable value to the pharmaceutical industry. This historical perspective not only illuminates the origins of a widely used excipient but also serves as a testament to the enduring principles of nucleophilic addition reactions in synthetic chemistry.

Degradation Pathway of Chlorobutanol in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of chlorobutanol in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed insights into the stability of this compound, its degradation products, and the methodologies for its analysis.

Core Degradation Pathway

This compound, a widely used preservative in pharmaceutical formulations, undergoes degradation in aqueous solutions primarily through a specific hydroxide-ion-catalyzed hydrolysis. This degradation process is significantly influenced by the pH of the solution, with stability being greater in acidic conditions and progressively decreasing as the pH becomes more alkaline.[1][2]

The principal degradation route leads to the formation of hydrochloric acid and other acidic byproducts, resulting in a decrease in the pH of the solution over time.[1] A proposed mechanism for this degradation involves the formation of a gem-dichloroepoxide intermediate. This intermediate is suggested to subsequently decompose to yield acetone and dichlorocarbene. The dichlorocarbene then undergoes hydrolysis to form carbon monoxide.[1]

Below is a visualization of the proposed primary degradation pathway of this compound in an aqueous solution.

Quantitative Data Summary

The rate of this compound degradation is highly dependent on pH and temperature. The overall rate equation has been described as: Rate = k₁[this compound] + k₂[this compound][OH⁻].[1][2] The following tables summarize the available quantitative data on the stability of this compound in aqueous solutions.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 3.0 | 25 | 90 years | [1][2] |

| 7.5 | 25 | 0.23 years (approx. 3 months) | [1][2] |

Table 1: Effect of pH on the Half-life of this compound at 25°C

| Temperature (°C) | Conditions | Degradation | Time | Reference |

| 80 | Aqueous Solution | 47.5% | 5 days | [1] |

Table 2: Effect of Elevated Temperature on this compound Degradation

Experimental Protocols

This section outlines detailed methodologies for conducting forced degradation studies of this compound and for the analysis of its degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. A target degradation of 5-20% is generally considered optimal for these studies.

3.1.1 General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

3.1.2 Detailed Protocol for Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a 0.5% (w/v) aqueous solution of this compound.

-

Acid Hydrolysis:

-

Mix equal volumes of the this compound stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the this compound stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

-

Keep the solution at room temperature (25°C).

-

Withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 15, 30, 60, 120 minutes).

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

3.1.3 Detailed Protocol for Oxidative Degradation

-

Preparation of Stress Solution: Mix the this compound stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

-

Incubation: Keep the solution at room temperature.

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples directly or after appropriate dilution.

Analytical Methodologies

3.2.1 Stability-Indicating HPLC-UV Method for Quantification

This method is suitable for quantifying the remaining this compound and non-volatile degradation products.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

3.2.2 Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

This technique is ideal for the identification and quantification of volatile degradation products like acetone.

-

GC Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).

-

Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Headspace Sampler Conditions:

-

Incubation Temperature: 80°C

-

Incubation Time: 30 minutes

-

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR can be employed to characterize the degradation products, especially non-volatile ones, formed during forced degradation.

-

Sample Preparation: Degraded samples can be lyophilized and redissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR spectra can provide structural information. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unequivocal structure elucidation of unknown degradation products.

Logical Relationship for Degradation Analysis

The following diagram outlines the logical steps involved in the comprehensive analysis of this compound degradation.

Conclusion

The degradation of this compound in aqueous solutions is a critical factor to consider in the formulation and development of pharmaceutical products. The primary degradation pathway is hydroxide-ion-catalyzed hydrolysis, leading to the formation of acidic products and a decrease in pH. The rate of this degradation is significantly influenced by pH and temperature. This guide provides a framework for understanding this degradation pathway, along with detailed experimental protocols for its investigation. By employing the described forced degradation and analytical methodologies, researchers can effectively assess the stability of this compound in their formulations and ensure the safety and efficacy of the final drug product.

References

Methodological & Application

Application Notes and Protocols: Chlorobutanol as a Preservative in Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction